molecular formula C13H22ClNO3 B13765585 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- CAS No. 112767-81-4

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)-

Cat. No.: B13765585
CAS No.: 112767-81-4
M. Wt: 275.77 g/mol
InChI Key: JUNPRUKHHLAGSQ-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- (CAS RN: 112767-80-3 for its (R)-enantiomer) is a chiral amino alcohol hydrochloride derivative. Its molecular formula is C₁₃H₂₂ClNO₃, featuring a 1-butanol backbone substituted at the 2-position with a ((3,4-dimethoxyphenyl)methyl)amino group and a hydrochloride salt. The (S)-stereochemistry at the chiral center distinguishes it from its enantiomer, influencing its biochemical interactions and solubility .

Properties

CAS No.

112767-81-4

Molecular Formula

C13H22ClNO3

Molecular Weight

275.77 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)methyl-[(2R)-1-hydroxybutan-2-yl]azanium;chloride

InChI

InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H/t11-;/m1./s1

InChI Key

JUNPRUKHHLAGSQ-RFVHGSKJSA-N

Isomeric SMILES

CC[C@H](CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-]

Canonical SMILES

CCC(CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- typically involves the reaction of 3,4-dimethoxybenzylamine with (S)-2-chlorobutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles replace the halogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base.

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous molecules:

Compound Name Molecular Formula Key Structural Features Applications/Properties References
1-Butanol, 2-(((3,4-dimethoxyphenyl)methyl)amino)-, hydrochloride, (S)- C₁₃H₂₂ClNO₃ - 3,4-Dimethoxyphenyl substituent
- Amino alcohol hydrochloride
- (S)-configuration
Likely pharmaceutical use (e.g., beta-blocker analogs); enhanced lipophilicity and solubility
2-Butanol, 3-amino-, hydrochloride (1:1), (2S,3S)- C₄H₁₁NO·ClH - Smaller chain (C4)
- Amino group at 3-position
- Dual stereocenters
Intermediate in asymmetric synthesis; limited pharmacological data
2-[(Thiophen-3-ylmethyl)amino]butan-1-ol hydrochloride C₉H₁₆ClNOS - Thiophene substituent (sulfur-containing)
- No methoxy groups
Potential antimicrobial activity; altered electronic properties due to sulfur
Bevantolol Hydrochloride C₂₀H₂₆ClNO₄ - 3,4-Dimethoxyphenethyl group
- Propanolamine chain
- m-Tolyloxy substituent
Beta-1 adrenergic receptor blocker; demonstrates role of dimethoxy groups in receptor binding
2-Butanone,1-amino-4-[(4-chlorophenyl)sulfonyl]-, hydrochloride C₁₀H₁₃Cl₂NO₃S - Ketone backbone
- Sulfonyl and chloro substituents
Likely enzyme inhibitor; sulfonyl group enhances stability and hydrogen-bonding capacity
2-[Benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride C₂₁H₂₇ClNO₄ - Ketone instead of alcohol
- Benzyl and tert-butyl groups
Pharmaceutical impurity; ketone reduces polarity compared to alcohol derivatives

Key Comparative Insights

In contrast, thiophene () or sulfonyl groups () may shift activity toward antimicrobial or enzymatic inhibition. The amino alcohol hydrochloride motif is common in bioactive molecules, enhancing solubility and enabling salt formation for drug delivery .

Stereochemical Impact :

  • The (S)-configuration of the target compound may offer distinct pharmacokinetic profiles compared to its (R)-enantiomer or racemic mixtures, as seen in chiral drugs like Bevantolol .

Solubility: Hydrochloride salts universally improve water solubility, critical for oral bioavailability .

Environmental degradation pathways (e.g., atmospheric oxidation of 1-butanol to butanoic acid, as in ) may differ for substituted derivatives due to steric and electronic effects.

Research Findings and Data Gaps

  • Toxicological Data: While 1-butanol isomers () have established toxicity profiles, data on amino-substituted derivatives like the target compound are lacking.
  • Pharmacological Studies: Bevantolol’s success as a beta-blocker () suggests the target compound merits evaluation for similar activity, though its longer alkyl chain (butanol vs. propanolamine) may alter receptor interactions.
  • Analytical Challenges: Differentiation of enantiomers (e.g., (S)- vs. (R)-forms) requires chiral chromatography, as noted in pharmacopeial standards ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.